Neuropeptide Y was first isolated from porcine brain tissue in 1982 by Tatemoto and colleagues. It belongs to a family of peptides that includes peptide YY and pancreatic polypeptide, all sharing structural similarities. Neuropeptide Y (13-36) is classified as a neuropeptide and specifically acts as an antagonist at neuropeptide Y receptor subtypes, particularly the Y1 receptor. This truncation alters its activity compared to the full-length neuropeptide Y.
The synthesis of neuropeptide Y (13-36) typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. This technique facilitates the production of peptides with high purity and yield.
During SPPS, protected amino acids are sequentially coupled to the resin-bound peptide chain. The protection groups are removed at specific stages to allow for further reactions without undesired side reactions. The synthesis of neuropeptide Y (13-36) involves careful selection of protective groups and reaction conditions to ensure proper folding and functionality of the peptide.
Neuropeptide Y (13-36) consists of 24 amino acids, starting from the 13th residue of the full-length neuropeptide Y sequence. Its structure includes critical regions that interact with neuropeptide Y receptors, influencing its antagonistic properties.
The molecular formula for neuropeptide Y (13-36) is C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 314.4 g/mol. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have provided insights into its conformation, revealing that it adopts an α-helical structure under physiological conditions.
Neuropeptide Y (13-36) undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation. Its stability can be affected by environmental factors such as pH and temperature.
In biological systems, neuropeptide Y (13-36) interacts with specific receptors leading to downstream signaling cascades that modulate neurotransmitter release. The antagonistic action at neuropeptide Y receptors can inhibit vasoconstriction effects mediated by full-length neuropeptide Y.
Neuropeptide Y (13-36) functions primarily as an antagonist by binding to neuropeptide Y receptors without activating them. This binding prevents the full-length neuropeptide from exerting its physiological effects, such as vasoconstriction and appetite stimulation.
Studies have shown that when administered centrally in animal models, neuropeptide Y (13-36) can produce vasopressor effects while antagonizing the vasodepressor actions of full-length neuropeptide Y. This dual action highlights its potential therapeutic applications in conditions characterized by dysregulated neuropeptide signaling.
Neuropeptide Y (13-36) appears as a white to off-white powder. It is soluble in water and exhibits stability under refrigerated conditions but may degrade under extreme temperatures or prolonged exposure to light.
The compound is sensitive to hydrolysis in aqueous solutions but remains stable when lyophilized or stored in dry conditions. Its pKa values indicate acidic properties typical for peptides containing carboxylic acid groups.
Neuropeptide Y (13-36) has been utilized in various research contexts, particularly in studies investigating appetite regulation, stress responses, and cardiovascular functions. Its antagonistic properties make it a valuable tool for dissecting the roles of neuropeptide Y signaling pathways in both physiological and pathological states.
Research involving this peptide has implications for understanding obesity, anxiety disorders, and hypertension, providing insights into potential therapeutic targets for drug development aimed at modulating neuropeptide signaling pathways.
The discovery of neuropeptide Y fragments represents a significant advancement in understanding peptidergic signaling complexity. Neuropeptide Y itself was first isolated from porcine brain tissue in 1982 by Tatemoto and Mutt using a novel chemical detection method focused on C-terminal amidation [1] [3]. This 36-amino acid peptide immediately garnered scientific interest due to its abundance within the mammalian nervous system and its diverse physiological roles in regulating energy homeostasis, cardiovascular function, and stress responses. Within several years of neuropeptide Y's characterization, researchers observed that biological activity persisted even after proteolytic cleavage of the N-terminal segment, suggesting the existence of functional fragments [1].
The specific fragment neuropeptide Y (13-36) emerged as a focal point of research in the late 1980s and early 1990s. Investigators demonstrated that enzymatic processing, particularly by dipeptidyl peptidase IV (DPP-IV) and aminopeptidase P, generated this C-terminal fragment naturally in vivo [8] [9]. Wahlestedt and colleagues played a pivotal role in elucidating the differential activity profiles of neuropeptide Y versus its truncated forms. Their seminal work revealed that while the full-length neuropeptide Y potently activated both Y1 and Y2 receptor subtypes, neuropeptide Y (13-36) exhibited a dramatically shifted pharmacological profile, acting as a selective Y2 receptor agonist with markedly reduced activity at Y1 receptors [1] [5]. This discovery provided the first compelling evidence for functional specialization among neuropeptide Y fragments and established a critical foundation for understanding receptor subtype specificity.
Table 1: Key Historical Milestones in Neuropeptide Y (13-36) Research
Year Range | Milestone Achievement | Key Contributors/Findings |
---|---|---|
1982 | Isolation and sequencing of full-length neuropeptide Y | Tatemoto and Mutt |
Mid-1980s | Identification of biologically active C-terminal fragments | Multiple research groups |
Late 1980s - Early 1990s | Characterization of neuropeptide Y (13-36) as a selective Y2 receptor agonist | Wahlestedt et al. |
1990s | Identification of endogenous enzymatic pathways (DPP-IV, aminopeptidase P) generating neuropeptide Y (13-36) | Mentlein et al.; others |
2000s-Present | Structural biology studies elucidating fragment-receptor interactions | Multiple groups using techniques like cryo-EM |
The biochemical pathway leading to neuropeptide Y (13-36) formation involves sequential enzymatic actions. Dipeptidyl peptidase IV (DPP-IV) initially cleaves after the second amino acid residue (Tyr1-Pro2 bond), producing neuropeptide Y (3-36). Subsequently, aminopeptidase P (AmP) can remove the N-terminal tyrosine residue from neuropeptide Y (3-36), yielding neuropeptide Y (4-36). While neuropeptide Y (13-36) can be generated through these pathways, its direct formation likely involves other endopeptidases or exopeptidases acting on longer C-terminal segments [8] [9]. These enzymatic processes represent important regulatory mechanisms controlling the bioactivity of the neuropeptide Y system.
Table 2: Enzymatic Pathways Generating Neuropeptide Y Fragments
Enzyme | Cleavage Site | Primary Fragment Produced | Secondary Processing |
---|---|---|---|
Dipeptidyl Peptidase IV (DPP-IV) | Tyr1↓Pro2 | Neuropeptide Y (3-36) | Further processing by aminopeptidases or carboxypeptidases |
Aminopeptidase P (AmP) | Tyr3↓Ser4 (on neuropeptide Y (3-36)) | Neuropeptide Y (4-36) | Potential further N-terminal truncation |
Putative Endopeptidases | Within residues 1-12 | Potential direct formation of neuropeptide Y (13-36) | Limited characterization |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1